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molecular formula C13H15ClFNO B8425652 5-Amino-2-butyl-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

5-Amino-2-butyl-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B8425652
M. Wt: 255.71 g/mol
InChI Key: NTDZDWIBRSTTAP-UHFFFAOYSA-N
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Patent
US07157604B2

Procedure details

A solution of 5-amino-2-butyl-6-fluoro-1-indanone (5.14 g, 23.2 mmol) in N,N-dimethylformamide (23 mL) was placed under a nitrogen atmosphere and treated with N-chlorosuccinimide (3.2 g, 24 mmol). After stirring at room temperature for 3 hours, the reaction mixture was partitioned between EtOAc and water. The organic portion was washed with water and brine, dried over MgSO4, filtered, and evaporated under vacuum to an orange solid (6.5 g). The crude product was purified by flash chromatography on a Biotage 40M KP-Sil column, eluting with 9:1 hexanes-EtOAc. The product containing fractions were evaporated under vacuum to afford 5-amino-2-butyl-4-chloro-6-fluoro-1-indanone (5.2 g, 88%) as a yellow solid.
Name
5-amino-2-butyl-6-fluoro-1-indanone
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=[O:12])[CH:6]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:5]2.[Cl:17]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:3]([Cl:17])=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[C:7](=[O:12])[CH:6]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:5]2

Inputs

Step One
Name
5-amino-2-butyl-6-fluoro-1-indanone
Quantity
5.14 g
Type
reactant
Smiles
NC=1C=C2CC(C(C2=CC1F)=O)CCCC
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic portion was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to an orange solid (6.5 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on a Biotage 40M KP-Sil column
WASH
Type
WASH
Details
eluting with 9:1 hexanes-EtOAc
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=C2CC(C(C2=CC1F)=O)CCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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